2-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-propylacetamide
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Overview
Description
2-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-propylacetamide is a complex heterocyclic compound that features an imidazo[2,1-C][1,2,4]triazole core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the fluorophenyl group and the sulfanyl linkage adds to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-propylacetamide typically involves multi-step organic reactionsThe final step involves the acylation of the intermediate with N-propylacetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[2,1-C][1,2,4]triazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
2-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-propylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-propylacetamide involves its interaction with specific molecular targets. The imidazo[2,1-C][1,2,4]triazole core can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity, while the sulfanyl linkage can modulate the compound’s overall reactivity and stability .
Properties
Molecular Formula |
C15H18FN5OS |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C15H18FN5OS/c1-2-7-17-13(22)10-23-15-19-18-14-20(8-9-21(14)15)12-5-3-11(16)4-6-12/h3-6H,2,7-10H2,1H3,(H,17,22) |
InChI Key |
RCMSYYFCMKCZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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